Home > Products > Screening Compounds P4151 > Sitagliptin FP Impurity D
Sitagliptin FP Impurity D -

Sitagliptin FP Impurity D

Catalog Number: EVT-8365373
CAS Number:
Molecular Formula: C16H12F6N4O
Molecular Weight: 390.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sitagliptin FP Impurity D, also known as Sitagliptin Phenylcrotonyl Analog, is a significant impurity associated with the pharmaceutical compound sitagliptin, which is primarily used in the management of type 2 diabetes. This impurity is characterized by its unique molecular structure and properties, making it essential for various analytical applications in pharmaceutical development.

Source

The compound Sitagliptin FP Impurity D has the Chemical Abstracts Service number 1253056-18-6 and a molecular formula of C16H12F6N4OC_{16}H_{12}F_{6}N_{4}O. It possesses a molecular weight of 390.3 g/mol and is available from several chemical suppliers, indicating its relevance in research and quality control settings for sitagliptin products .

Classification

Sitagliptin FP Impurity D falls under the category of pharmaceutical impurities. Its classification as an impurity is crucial for ensuring the quality and efficacy of sitagliptin formulations. Impurities like Sitagliptin FP Impurity D are monitored to comply with regulatory standards during drug development and manufacturing processes.

Synthesis Analysis

Methods

The synthesis of Sitagliptin FP Impurity D can be achieved through various chemical routes. Notably, the synthesis often involves modifications to the core sitagliptin structure to introduce specific functional groups that characterize this impurity.

Technical Details

The synthetic pathways typically include reactions such as alkylation or acylation, where reagents are carefully selected to yield high purity levels. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound and confirm its identity through retention time comparisons with standards .

Molecular Structure Analysis

Structure

Sitagliptin FP Impurity D features a complex molecular structure that contributes to its activity and stability. The structural representation can be derived from its molecular formula, which indicates the presence of fluorine atoms and nitrogen groups that influence its chemical behavior.

Data

The structural analysis reveals that Sitagliptin FP Impurity D has multiple stereocenters and functional groups essential for its interaction with biological targets. The specific arrangement of atoms plays a critical role in its pharmacological properties .

Chemical Reactions Analysis

Reactions

Sitagliptin FP Impurity D can participate in various chemical reactions typical of organic compounds containing nitrogen and fluorine. These reactions may include nucleophilic substitutions or eliminations, which can be exploited in further synthetic applications or degradation studies.

Technical Details

The reactivity profile of this impurity is assessed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, allowing researchers to understand its stability under different conditions and potential interactions with other pharmaceutical compounds .

Mechanism of Action

Process

While Sitagliptin FP Impurity D itself does not exhibit therapeutic action, understanding its mechanism involves studying how it interacts with the metabolic pathways influenced by sitagliptin. Sitagliptin primarily acts as a dipeptidyl peptidase-4 inhibitor, enhancing insulin secretion in response to meals.

Data

Research indicates that impurities like Sitagliptin FP Impurity D may affect the pharmacokinetics of sitagliptin formulations, potentially altering absorption rates or efficacy profiles when present in significant amounts .

Physical and Chemical Properties Analysis

Physical Properties

Sitagliptin FP Impurity D is characterized by specific physical properties such as solubility, melting point, and stability under various environmental conditions. These properties are crucial for determining how the impurity behaves during storage and formulation processes.

Chemical Properties

The chemical properties include reactivity with acids or bases, stability under light exposure, and interactions with solvents. Such properties are essential for quality control measures in pharmaceutical production, ensuring that impurities do not compromise product integrity .

Applications

Scientific Uses

Sitagliptin FP Impurity D serves multiple roles in scientific research:

  • Analytical Method Development: It is used as a standard reference material for developing analytical methods to quantify sitagliptin and its impurities.
  • Quality Control: The impurity is critical for validating manufacturing processes to ensure compliance with regulatory standards.
  • Research Studies: It aids in understanding the degradation pathways of sitagliptin and assessing the stability of formulations over time .
Synthetic Methodologies and Pathway Optimization

Key Synthetic Routes for Sitagliptin FP Impurity D Generation

Knoevenagel Condensation in Impurity Formation

The Knoevenagel condensation serves as the pivotal step for constructing the α,β-unsaturated ketone backbone of Sitagliptin FP Impurity D. This reaction facilitates carbon-carbon bond formation between a carbonyl compound and an active methylene group, generating the conjugated system essential for the impurity’s structure. As demonstrated in patent CN105130999A, the synthesis begins with 2,4,5-trifluorophenylacetic acid as the starting material. After reduction to the alcohol (Compound 2) and oxidation to the aldehyde (Compound 3), Compound 3 undergoes Knoevenagel condensation with propanedioic acid (malonic acid) or malonic acid esters. This step yields the (E)-configured unsaturated acid or ester (Compound 4), which features the extended conjugation system (Figure 1) [1] [4].

Critical Parameters:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide or tetrahydrofuran are employed to enhance reaction homogeneity and yield.
  • Catalyst: Primary amines (e.g., piperidine) or Lewis acids catalyze the condensation, with optimization required to minimize decarboxylation byproducts.
  • Stereocontrol: The reaction exclusively forms the thermodynamically stable trans (E) isomer due to conjugation with the electron-deficient aryl ring, confirmed by HPLC and ¹H-NMR coupling constants (J = 16 Hz) [1] [7].

Table 1: Knoevenagel Condensation Optimization for Compound 4 Synthesis

Malonyl SourceSolventCatalystTemperature (°C)Yield (%)
Malonic acidDMFPiperidine8078
Diethyl malonateTHFTiCl₄6582
Malonic acidTolueneAl₂O₃11068

Role of Reductive Amination and Oxidation Steps

The aldehyde precursor (Compound 3) is synthesized via a two-step sequence from 2,4,5-trifluorophenylacetic acid:

  • Reduction: Sodium borohydride or POTASSIUM BOROHYDRIDE reduces the carboxylic acid to the benzylic alcohol (Compound 2) in tetrahydrofuran at 10–25°C. Boron trifluoride diethyl etherate enhances electrophilicity, achieving >85% yield [1].
  • Oxidation: Activated manganese dioxide or sodium hypochlorite oxidizes Compound 2 to the aldehyde (Compound 3) in methylene chloride at 0–25°C. Hypochlorite is preferred for scalability and minimal over-oxidation to carboxylic acid impurities [1] [4].

Failure Modes Leading to Impurity D:

  • Incomplete reduction or oxidation disrupts the Knoevenagel substrate supply, increasing residual intermediates.
  • During final amidation, dehydration of the β-amino ketone intermediate (instead of reduction) directly forms Impurity D’s enone system. This side reaction dominates under acidic conditions or elevated temperatures [4] [8].

Comparative Analysis of Patent-Disclosed Synthesis Protocols

Patent CN105130999A discloses a four-step route prioritizing operational simplicity and yield over stereoselectivity (Table 2). It avoids chromatographic purification, reducing cost and complexity. In contrast, earlier routes (e.g., WO2010122578) use thionyl chloride for acid activation, generating corrosive byproducts and requiring preparative HPLC for impurity isolation, lowering overall yield to <40% [1] [4].

Advantages of Modern Protocols:

  • Toxic Reagent Avoidance: Substitution of thionyl chloride with CDI (carbonyldiimidazole) for amidation minimizes equipment corrosion and simplifies waste handling.
  • Yield Enhancement: POTASSIUM BOROHYDRIDE/boron trifluoride diethyl etherate achieves near-quantitative reduction, and hypochlorite oxidation delivers >90% aldehyde purity.
  • Purification Strategy: Crystallization replaces chromatography; ethyl acetate/hexane mixtures isolate Impurity D at >99% purity [1] [7].

Table 2: Synthesis Protocol Comparison for Sitagliptin FP Impurity D

ParameterPatent CN105130999AConventional Routes
Starting Material2,4,5-Trifluorophenylacetic acidSitagliptin intermediates
Reduction ReagentPOTASSIUM BOROHYDRIDE/BF₃Lithium Aluminium Hydride
Oxidation ReagentSodium hypochloritePyridinium chlorochromate
Amidation ReagentCDIThionyl chloride
Purification MethodCrystallizationPreparative HPLC
Overall Yield65–70%35–40%
Purity Achieved>99%90–95%

Solvent and Catalyst Selection for Yield Maximization

Reduction and Oxidation Steps

  • Reduction Solvents: Tetrahydrofuran optimizes borohydride solubility and substrate wettability, achieving 92% yield for Compound 2. Ethanol or methanol competes, but esterification byproducts may form.
  • Oxidation Solvents: Methylene dichloride facilitates hypochlorite miscibility and aldehyde stabilization. Acetonitrile alternatives risk nitrile hydrolysis.
  • Catalysts: Boron trifluoride diethyl etherate activates carbonyl groups during reduction, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate hypochlorite oxidation [1].

Knoevenagel and Amidation Steps

  • Knoevenagel Solvents: Dimethylformamide enables homogeneous malonic acid dissolution but may degrade at >100°C. Toluene is suitable for ester condensations but requires azeotropic water removal.
  • Amidation Catalysts: CDI facilitates in situ acyl imidazole formation without racemization. Ethyl acetate as the solvent minimizes epimerization at adjacent chiral centers during triazolopyrazine coupling [1] [7].

Temperature Optimization:

  • Knoevenagel: 65–80°C balances reaction rate and byproduct suppression.
  • Amidation: 20–80°C range; lower temperatures (20–40°C) prevent dehydration to Impurity D [1].

Challenges in Avoiding Co-Impurities During Synthesis

Over-Oxidation During Aldehyde Synthesis

Sodium hypochlorite may over-oxidize Compound 2 to 2,4,5-trifluorophenylacetic acid (degradant), detectable at levels >0.3% by HPLC. Mitigation includes:

  • Stoichiometric Control: 1.05–1.1 equivalents of hypochlorite at 0–10°C.
  • Reaction Monitoring: In situ FTIR to track aldehyde peak (1730 cm⁻¹) and quench upon completion [1] [7].

Stereoisomer Formation

Knoevenagel condensation typically delivers the E-isomer. However, traces of Z-isomer (<0.5%) may arise from:

  • Incomplete conjugation due to steric hindrance.
  • Photochemical isomerization during workup. Rigorous light exclusion minimizes this side product [4] [8].

Mitigation Strategies:

  • Storage at –20°C in amber vials under nitrogen.
  • Use of stabilizers (e.g., antioxidants like BHT) in solution formulations [3] [7] [8].

Properties

Product Name

Sitagliptin FP Impurity D

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

Molecular Formula

C16H12F6N4O

Molecular Weight

390.28 g/mol

InChI

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2

InChI Key

QSSHJJFVCWMIKH-UHFFFAOYSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.